2-Bromo-6-methoxy-4-nitroaniline molecular structure
2-Bromo-6-methoxy-4-nitroaniline molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-6-methoxy-4-nitroaniline
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-6-methoxy-4-nitroaniline. As a substituted aniline, this compound presents a unique combination of functional groups—bromo, methoxy, nitro, and amino—that make it a molecule of significant interest for synthetic chemists, particularly in the fields of drug discovery and materials science. This document elucidates its structure through an analysis of its physicochemical properties, predictive spectroscopic signatures, and key intramolecular interactions. We will explore the causal relationships between the electronic and steric nature of its substituents and the resulting molecular geometry and chemical reactivity. Detailed protocols and data are presented to serve as a foundational resource for researchers working with this versatile chemical intermediate.
Introduction and Strategic Importance
2-Bromo-6-methoxy-4-nitroaniline is an aromatic organic compound whose strategic value lies in the orthogonal reactivity of its functional groups.[1] The presence of an electron-donating aniline group, a sterically demanding and electron-donating methoxy group, a halogen for cross-coupling reactions, and a strongly electron-withdrawing nitro group on a single benzene scaffold creates a platform for complex molecular engineering.[1] These features allow for selective chemical modifications, making it a valuable precursor for the synthesis of more elaborate molecules, including potential pharmaceutical agents and dyes.[1]
The primary objective of this guide is to move beyond a simple description and provide a deep, mechanistic understanding of the compound's molecular architecture. By synthesizing data from analogous structures and applying first-principle chemical theories, we aim to equip researchers with the insights needed to effectively utilize this molecule in their synthetic campaigns.
Physicochemical Properties and Structural Identification
The fundamental identity of 2-Bromo-6-methoxy-4-nitroaniline is established by its chemical formula and molecular weight. Its structure is defined by the specific arrangement of its functional groups on the aniline ring, which dictates its physical properties and chemical behavior.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-6-methoxy-4-nitroaniline | - |
| Molecular Formula | C₇H₇BrN₂O₃ | [1] |
| Molecular Weight | 247.05 g/mol | [1] |
| SMILES | COC1=C(N)C(Br)=CC(=C1)[O-] | [1] |
| InChI Key | QYLWEPIKPMUYAW-UHFFFAOYSA-N | [1] |
digraph "molecule" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2.0];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label=< NH "9" >2>, fontcolor="#34A853"]; Br [label=< Br >, fontcolor="#EA4335"]; O_methoxy [label=< O >, fontcolor="#EA4335"]; C_methyl [label=< CH "9" >3>]; N_nitro [label=< N >, fontcolor="#4285F4"]; O1_nitro [label=< O >, fontcolor="#EA4335"]; O2_nitro [label=< O >, fontcolor="#EA4335"];
// Invisible nodes for positioning p1 [pos="0,1!", style=invis]; p2 [pos="1,0!", style=invis]; p3 [pos="1,-1!", style=invis]; p4 [pos="0,-2!", style=invis]; p5 [pos="-1,-1!", style=invis]; p6 [pos="-1,0!", style=invis];
// Position atoms C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; N_amino [pos="0,2.8!"]; Br [pos="2.6,1.5!"]; N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.6!"]; O2_nitro [pos="0.9,-3.6!"]; O_methoxy [pos="-2.6,1.5!"]; C_methyl [pos="-3.9,1.5!"];
// Draw bonds C1 -- C2 [label=" 1", fontcolor="#5F6368"]; C2 -- C3 [label=" 2", fontcolor="#5F6368"]; C3 -- C4 [label=" 3", fontcolor="#5F6368"]; C4 -- C5 [label=" 4", fontcolor="#5F6368"]; C5 -- C6 [label=" 5", fontcolor="#5F6368"]; C6 -- C1 [label=" 6", fontcolor="#5F6368"]; C1 -- N_amino; C2 -- Br; C4 -- N_nitro; C6 -- O_methoxy; O_methoxy -- C_methyl; N_nitro -- O1_nitro [style=dashed]; N_nitro -- O2_nitro;
// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: 2D structure of 2-Bromo-6-methoxy-4-nitroaniline with IUPAC numbering.
Synthesis and Structural Confirmation
The logical synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves the electrophilic nitration of a pre-functionalized aniline. A common and effective strategy is the nitration of 2-bromo-6-methoxyaniline.[1] This approach is favored because the directing effects of the ortho-bromo and ortho-methoxy substituents guide the incoming nitro group to the C4 position, which is para to the strongly activating amino group.
Caption: Synthetic workflow for 2-Bromo-6-methoxy-4-nitroaniline.
Experimental Protocol: Synthesis via Nitration
Causality Statement: This protocol utilizes a classic nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromo-substituent and achieve nitration. The reaction is performed at low temperature to control the exothermic reaction and prevent unwanted side products.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-methoxyaniline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C in the dropping funnel. Add this mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Elucidation of the Molecular Structure
While a dedicated public spectral database for this specific molecule is sparse, its structural features can be reliably predicted based on the well-understood effects of its functional groups and by comparing it to structurally similar compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons and the methoxy group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| Aromatic-H (C3-H) | 8.0 - 8.3 | d (doublet) | Located ortho to the strongly electron-withdrawing NO₂ group and meta to the NH₂ group, leading to significant deshielding. |
| Aromatic-H (C5-H) | 7.0 - 7.3 | d (doublet) | Positioned ortho to the NH₂ group and meta to the NO₂ group, resulting in a more shielded environment compared to C3-H. |
| Amino-H (NH₂) | 5.0 - 6.0 | br s (broad singlet) | Broad signal due to quadrupole relaxation and potential hydrogen bonding. |
| Methoxy-H (OCH₃) | 3.8 - 4.0 | s (singlet) | Typical chemical shift for an aromatic methoxy group. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aniline (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct bands are characteristic of a primary amine. |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds on the benzene ring. |
| Aliphatic (C-H) | Stretch (in -OCH₃) | 2850 - 2960 | Characteristic of sp³ C-H bonds in the methyl group. |
| Nitro (N=O) | Asymmetric & Symmetric Stretch | 1500 - 1550 & 1330 - 1370 | Strong, sharp absorptions are hallmarks of the nitro group. |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Multiple bands corresponding to skeletal vibrations of the ring. |
| Methoxy (C-O) | Stretch | 1200 - 1275 (asymmetric) | Strong absorption typical for aryl alkyl ethers. |
Predicted Mass Spectrometry
Mass spectrometry would confirm the molecular weight and reveal structural information through fragmentation.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 246 and 248 in an approximate 1:1 ratio. This isotopic signature is the definitive indicator of the presence of a single bromine atom.
-
Key Fragmentations:
-
[M - 46]⁺: Loss of the nitro group (NO₂).
-
[M - 15]⁺: Loss of the methyl radical (CH₃) from the methoxy group.
-
[M - 79/81]⁺: Loss of the bromine radical (Br).
-
Molecular Geometry and Intramolecular Interactions
The three-dimensional structure of 2-Bromo-6-methoxy-4-nitroaniline is heavily influenced by both steric and electronic factors. A critical feature, extrapolated from crystallographic studies of similar molecules like 2-bromo-4-nitroaniline, is the high probability of an intramolecular hydrogen bond.[2][3]
-
Intramolecular Hydrogen Bonding: An N-H···Br hydrogen bond is likely to form between one of the N-H protons of the amino group and the adjacent bromine atom at the C2 position.[2][3] This interaction creates a pseudo-six-membered ring, which enhances the planarity of the molecule and restricts the rotation of the amino group.
-
Steric Hindrance: The methoxy group at the C6 position introduces significant steric bulk. This steric clash with the adjacent amino group can cause a slight out-of-plane torsion of both the amino and methoxy groups to relieve strain. This may slightly weaken the N-H···Br hydrogen bond compared to an analog without the C6-methoxy group.
Caption: Key intramolecular forces influencing molecular conformation.
Applications in Research and Drug Development
The utility of 2-Bromo-6-methoxy-4-nitroaniline as a research tool stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise fashion.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a diamine derivative. This opens up pathways to heterocyclic compounds like benzimidazoles or quinoxalines.
-
Modification of the Amino Group: The primary amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl).
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is a cornerstone of modern drug discovery for building molecular complexity.
This multi-faceted reactivity allows for the divergent synthesis of a library of complex molecules from a single, well-defined starting material, making it an asset in lead optimization campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-methoxy-4-nitroaniline is not widely available, a hazard assessment can be made based on structurally related compounds such as nitroanilines and haloanilines.[4][5][6]
-
Potential Hazards: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[5][7] They may cause skin and serious eye irritation.[7][8] Prolonged or repeated exposure may have adverse effects.
-
Recommended Precautions:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Crucially, it is mandatory to consult the compound-specific SDS provided by the supplier before any handling or use.
-
References
Sources
- 1. Buy 2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9 [smolecule.com]
- 2. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]

